lithium;4-ethynylpyridine
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Overview
Description
Lithium;4-ethynylpyridine is a compound that combines lithium with 4-ethynylpyridine 4-ethynylpyridine is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. For example, a convenient synthesis involves the reaction of 4-vinylpyridine with trimethylsilylacetylene followed by desilylation to yield 4-ethynylpyridine .
Industrial Production Methods
Industrial production of lithium;4-ethynylpyridine may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-ethynylpyridine can undergo various types of chemical reactions, including:
Hydrohalogenation: Reaction with hydrohalic acids (e.g., hydrochloric acid) to form pyridinium salts.
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Hydrohalogenation: Hydrochloric acid, hydrobromic acid, and hydroiodic acid are commonly used reagents.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrohalogenation: The major product is 2-(2-chloroethenyl)pyridine when hydrochloric acid is used.
Substitution Reactions: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Lithium;4-ethynylpyridine has several applications in scientific research:
Medicine: Research into its potential therapeutic effects and use in drug development.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of lithium;4-ethynylpyridine involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in signal transduction and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
4-ethynylpyridine: The parent compound without lithium.
4-vinylpyridine: A precursor in the synthesis of 4-ethynylpyridine.
Pyridine: The basic structure from which 4-ethynylpyridine is derived.
Uniqueness
Lithium;4-ethynylpyridine is unique due to the presence of both lithium and the ethynyl group, which imparts distinct chemical properties and reactivity. The combination of lithium’s biological activity and the versatility of the ethynyl group makes this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
214548-37-5 |
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Molecular Formula |
C7H4LiN |
Molecular Weight |
109.1 g/mol |
IUPAC Name |
lithium;4-ethynylpyridine |
InChI |
InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1 |
InChI Key |
ZDABLFCFAQACOE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC1=CC=NC=C1 |
Origin of Product |
United States |
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